![molecular formula C10H18N2O B067535 1-[(3S)-3-Methylprolyl]pyrrolidine CAS No. 192821-74-2](/img/structure/B67535.png)
1-[(3S)-3-Methylprolyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3S)-3-Methylprolyl]pyrrolidine, also known as MPJP, is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a chiral molecule with a single stereocenter and has been the subject of scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1-[(3S)-3-Methylprolyl]pyrrolidine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and acetylcholine. It has been shown to have a high affinity for the dopamine D2 receptor and the acetylcholine nicotinic receptor, which are both involved in the regulation of motor function and cognition.
Biochemical And Physiological Effects
1-[(3S)-3-Methylprolyl]pyrrolidine has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is involved in the regulation of motor function. It has also been shown to increase acetylcholine release in the hippocampus, which is involved in the regulation of memory and learning. In addition, it has been shown to have anti-inflammatory and analgesic effects.
Advantages And Limitations For Lab Experiments
The advantages of using 1-[(3S)-3-Methylprolyl]pyrrolidine in lab experiments include its high purity and stability, as well as its potential applications in various fields. However, its limitations include its relatively low yield in the synthesis method and its potential toxicity at high doses.
Future Directions
There are many potential future directions for the study of 1-[(3S)-3-Methylprolyl]pyrrolidine. One direction is the development of new synthetic methods with higher yields and greater efficiency. Another direction is the investigation of its potential applications in the treatment of neurological disorders and other diseases. Additionally, further research is needed to fully understand its mechanism of action and its effects on the central nervous system.
Synthesis Methods
The synthesis of 1-[(3S)-3-Methylprolyl]pyrrolidine involves the reaction between 3-methylproline and N-Boc-pyrrolidine in the presence of a coupling agent such as HATU or DIC. The reaction is carried out in a solvent such as DMF or DCM, and the product is obtained after purification by column chromatography or recrystallization. The yield of the synthesis method is typically around 60-70%.
Scientific Research Applications
1-[(3S)-3-Methylprolyl]pyrrolidine has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied as a potential analgesic and anti-inflammatory agent. In addition, it has been investigated for its potential use in the synthesis of natural products and as a chiral auxiliary in asymmetric synthesis.
properties
CAS RN |
192821-74-2 |
|---|---|
Product Name |
1-[(3S)-3-Methylprolyl]pyrrolidine |
Molecular Formula |
C10H18N2O |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
[(2S,3S)-3-methylpyrrolidin-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C10H18N2O/c1-8-4-5-11-9(8)10(13)12-6-2-3-7-12/h8-9,11H,2-7H2,1H3/t8-,9-/m0/s1 |
InChI Key |
OEORXJBUWWNTSB-IUCAKERBSA-N |
Isomeric SMILES |
C[C@H]1CCN[C@@H]1C(=O)N2CCCC2 |
SMILES |
CC1CCNC1C(=O)N2CCCC2 |
Canonical SMILES |
CC1CCNC1C(=O)N2CCCC2 |
synonyms |
Pyrrolidine, 1-[(3-methyl-2-pyrrolidinyl)carbonyl]-, (2S-trans)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-Cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-N-propylbenzamide](/img/structure/B67453.png)
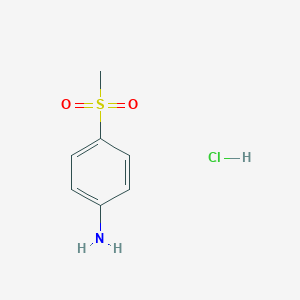
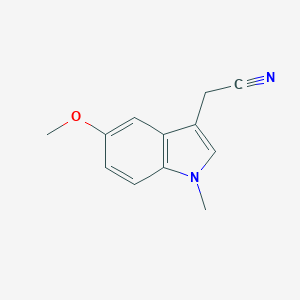
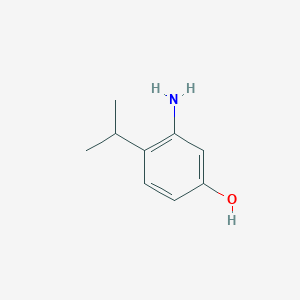
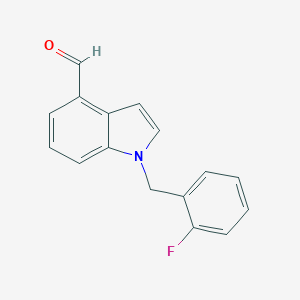
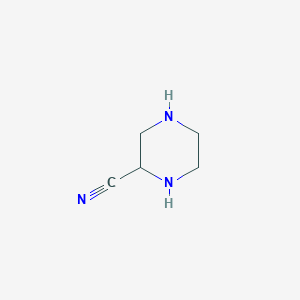
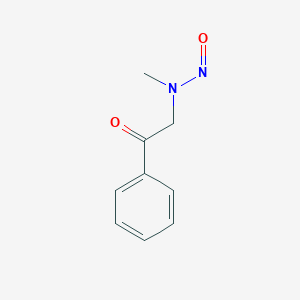
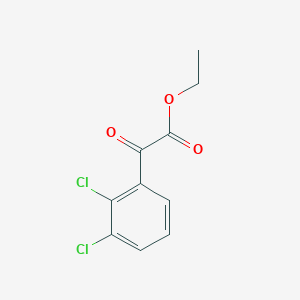
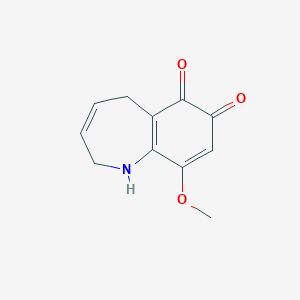
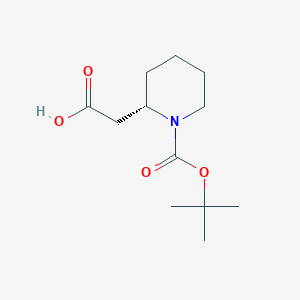
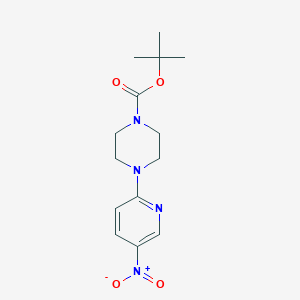
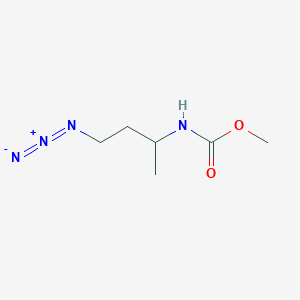
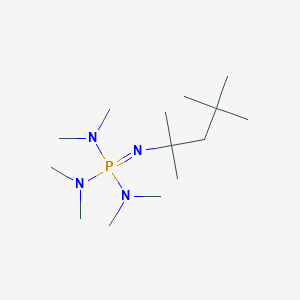
![5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B67482.png)